Ethyl 5-chloro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-chloro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a chlorine atom at the 5-position and an ethyl ester group at the 3-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-1H-pyrrole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 5-chloro-1H-pyrrole-3-carboxylic acid or its derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2,3-dicarboxylates or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Reduction: 5-chloro-1H-pyrrole-3-carboxylic acid or its derivatives.
Oxidation: Pyrrole-2,3-dicarboxylates or other oxidized products.
Scientific Research Applications
Ethyl 5-chloro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: Researchers use it to study the biological activity of pyrrole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 5-chloro-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 3-chloro-1H-pyrrole-2-carboxylate: Similar structure but with the chlorine atom at the 3-position.
Ethyl 1H-pyrrole-3-carboxylate: Lacks the chlorine atom, which can affect its reactivity and biological activity.
5-chloro-1H-pyrrole-3-carboxylic acid: The acid form of the compound, which can undergo different reactions compared to the ester derivative.
Properties
IUPAC Name |
ethyl 5-chloro-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-2-11-7(10)5-3-6(8)9-4-5/h3-4,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTJVCOJDMXEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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